molecular formula C19H26N2O3S B4997280 N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide

货号 B4997280
分子量: 362.5 g/mol
InChI 键: UBENBOFJIDUPKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

作用机制

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide 58261 is a selective adenosine A2A receptor antagonist. Adenosine A2A receptors are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. They play a crucial role in regulating various physiological processes, including neurotransmission, inflammation, and immune responses. This compound 58261 binds to the adenosine A2A receptor and blocks its activation by adenosine, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 58261 has been shown to have several biochemical and physiological effects. In animal models of Parkinson's disease and Alzheimer's disease, this compound 58261 has been shown to protect dopaminergic neurons and improve cognitive function. In cancer cells, this compound 58261 has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound 58261 has been shown to have anti-inflammatory and cardioprotective effects.

实验室实验的优点和局限性

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide 58261 has several advantages for lab experiments. It is a selective adenosine A2A receptor antagonist, which allows for the specific targeting of this receptor. It is also relatively stable and can be easily synthesized in the lab. However, this compound 58261 has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, its effects can be influenced by factors such as pH and temperature, which can complicate experimental design.

未来方向

There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide 58261. One area of research is the development of more potent and selective adenosine A2A receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound 58261 in other diseases, such as Huntington's disease and multiple sclerosis. Finally, the development of novel drug delivery systems for this compound 58261 could improve its pharmacokinetic properties and increase its efficacy in vivo.
Conclusion:
In conclusion, this compound 58261 is a selective adenosine A2A receptor antagonist with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound 58261 is a promising compound for further research and development in the field of pharmacology.

合成方法

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide 58261 involves several steps, including the reaction of 2-cyclohexen-1-ol with ethyl bromoacetate to form ethyl 2-(1-cyclohexen-1-yl)acetate. The latter is then reacted with hydrazine hydrate to form 2-(1-cyclohexen-1-yl)ethylhydrazine. The final step involves the reaction of 2-(1-cyclohexen-1-yl)ethylhydrazine with 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride to form this compound 58261. The purity of this compound 58261 can be achieved by recrystallization from ethanol.

科学研究应用

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide 58261 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound 58261 has also been studied for its potential use in the treatment of pain, inflammation, and cardiovascular diseases.

属性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c22-19-8-4-5-15-21(19)17-9-11-18(12-10-17)25(23,24)20-14-13-16-6-2-1-3-7-16/h6,9-12,20H,1-5,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBENBOFJIDUPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。